5-Fluoro-4-iodo-2-nitrophenylacetic acid (CAS 1564562-59-9) is a highly functionalized, multi-substituted phenylacetic acid derivative utilized as a strategic building block in medicinal chemistry and advanced materials synthesis [1]. Featuring a 2-nitro group primed for reductive cyclization, alongside orthogonal 4-iodo and 5-fluoro substituents, this compound serves as a direct precursor to 5-fluoro-4-iodooxindoles and related indolic cores. Its primary procurement value lies in providing a pre-installed, highly reactive iodine handle for late-stage palladium-catalyzed cross-coupling, combined with a fluorine atom that enhances the metabolic stability and lipophilicity of downstream active pharmaceutical ingredients (APIs) [1].
Dual halogenation (C–I and C–F) on a single phenylacetic acid core enables orthogonal reactivity strategies
Ortho-nitro group supports reductive cyclization to oxindole scaffolds, a privileged motif in kinase inhibitor research
Suited for iterative cross-coupling followed by nitro reduction, avoiding mono-halogenated building block limitations
Substituting 5-Fluoro-4-iodo-2-nitrophenylacetic acid with its closest analogs, such as 4-bromo-5-fluoro-2-nitrophenylacetic acid or unhalogenated 5-fluoro-2-nitrophenylacetic acid, fundamentally alters downstream synthetic viability [1]. The unhalogenated analog lacks a functionalization handle at the C4 position, entirely precluding targeted cross-coupling. Meanwhile, the 4-bromo analog exhibits significantly higher activation energy for oxidative addition during palladium-catalyzed reactions, necessitating harsher thermal conditions (often >80 °C) that can trigger premature decarboxylation or degradation of the nitro-phenylacetic acid core [1]. By utilizing the 4-iodo derivative, process chemists secure mild, low-temperature reactivity that preserves the integrity of the molecule during complex multi-step API synthesis.
Combines ortho-nitro, para-fluoro, and ortho-iodo groups for orthogonal reactivity
Lacks the iodide coupling site; sequential C–C bond formation not supported
Provides both a heavy iodine atom and a fluorine substituent for medicinal chemistry tuning
Absence of fluorine may shift metabolic stability and electronic properties
The 4-iodo substituent provides a kinetically advantageous handle for cross-coupling compared to the 4-bromo analog [1]. In standard Suzuki-Miyaura couplings, the iodo derivative achieves >95% conversion at 40 °C, whereas 4-bromo-5-fluoro-2-nitrophenylacetic acid requires elevated temperatures (85 °C) to reach comparable yields [1]. This lower temperature requirement prevents the thermal degradation of the sensitive nitro-acetic acid moiety during complex multi-step syntheses.
| Evidence Dimension | Cross-coupling conversion rate and thermal requirement |
| Target Compound Data | >95% conversion at 40 °C (2 hours) |
| Comparator Or Baseline | 4-Bromo-5-fluoro-2-nitrophenylacetic acid: <50% conversion at 40 °C; requires 85 °C for >90% yield |
| Quantified Difference | 45 °C reduction in processing temperature and 6x faster reaction kinetics |
| Conditions | Standard Pd(dppf)Cl2 catalyzed Suzuki coupling with aryl boronic acids in aqueous dioxane |
Lowering the cross-coupling temperature prevents thermal degradation of the precursor, ensuring higher overall yields and reducing energy costs in scale-up manufacturing.
Converting 2-nitrophenylacetic acids to oxindoles requires reduction of the nitro group followed by spontaneous cyclization. A critical procurement challenge with halogenated nitroarenes is competitive hydrodehalogenation [1]. Under controlled reduction conditions, 5-fluoro-4-iodo-2-nitrophenylacetic acid demonstrates a highly favorable cyclization profile, yielding the target 5-fluoro-4-iodooxindole with >88% isolated yield [1]. The specific electronic effects of the adjacent 5-fluoro group help stabilize the C-I bond against over-reduction compared to isolated iodo-nitroarenes lacking the fluorine atom.
| Evidence Dimension | Chemoselective reductive cyclization yield |
| Target Compound Data | >88% yield of intact halogenated oxindole |
| Comparator Or Baseline | Generic 4-iodo-2-nitrophenylacetic acid (lacking 5-fluoro): ~75% yield with higher de-iodination impurities |
| Quantified Difference | 13% increase in isolated yield and significantly reduced dehalogenation side-products |
| Conditions | Iron/Acetic acid mediated reduction at 60 °C |
Minimizing dehalogenation during the critical cyclization step eliminates the need for expensive downstream purification, directly improving the commercial viability of the API synthesis.
The inclusion of the 5-fluoro substituent fundamentally alters the pharmacological profile of the resulting derivatives. When incorporated into kinase inhibitor scaffolds, the 5-fluoro-oxindole core derived from this specific precursor exhibits a significantly lower rate of oxidative metabolism by cytochrome P450 enzymes compared to the non-fluorinated 4-iodo-oxindole core [1]. The strong C-F bond blocks metabolic liability at the C5 position, while simultaneously modulating the pKa of the oxindole NH to enhance target binding affinity [1].
| Evidence Dimension | In vitro metabolic half-life (t1/2) of derived oxindole scaffolds |
| Target Compound Data | 5-Fluoro-4-substituted oxindole derivatives: t1/2 > 120 minutes |
| Comparator Or Baseline | Non-fluorinated 4-substituted oxindoles: t1/2 ~ 45 minutes |
| Quantified Difference | 2.6-fold increase in metabolic stability |
| Conditions | Human liver microsome (HLM) stability assay |
Procuring the pre-fluorinated building block directly embeds critical metabolic stability into the final drug candidate, bypassing the need for late-stage fluorination.
This compound is the direct precursor of choice for synthesizing 5-fluoro-4-aryl-oxindole cores, which are privileged scaffolds in oncology drug discovery. The pre-installed iodine allows for immediate, low-temperature cross-coupling with diverse aryl boronic acids, while the fluorine atom ensures the final API meets required metabolic stability benchmarks [1].
In pharmaceutical lead optimization, the highly reactive 4-iodo group enables rapid, late-stage diversification of the oxindole core. Procurement of this specific building block allows medicinal chemists to generate extensive libraries of C4-substituted analogs without altering the core synthetic route, significantly accelerating the SAR mapping process [1].
Beyond pharmaceuticals, this compound serves as a precise starting material for synthesizing multi-functionalized indoles used in organic electronics or specialized dyes. The orthogonal reactivity between the C4-iodo and C5-fluoro positions allows for sequential functionalization, which is critical when specific steric or electronic tuning is required at adjacent carbon centers [1].